3,4-Dichloro phenyl glycine methyl ester
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Overview
Description
3,4-Dichloro phenyl glycine methyl ester is an organic compound with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring and a glycine methyl ester moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro phenyl glycine methyl ester typically involves the esterification of 3,4-Dichloro phenyl glycine. One common method is the reaction of 3,4-Dichloro phenyl glycine with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro phenyl glycine methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 3,4-Dichloro phenyl glycine and methanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Hydrolysis: 3,4-Dichloro phenyl glycine and methanol.
Oxidation and Reduction: Corresponding carboxylic acids or alcohols.
Scientific Research Applications
3,4-Dichloro phenyl glycine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro phenyl glycine methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro phenyl glycine: The parent compound without the ester group.
3,4-Dichloro phenyl alanine methyl ester: Similar structure but with an alanine moiety instead of glycine.
3,4-Dichloro phenyl acetic acid methyl ester: Similar structure but with an acetic acid moiety instead of glycine.
Uniqueness
3,4-Dichloro phenyl glycine methyl ester is unique due to its specific substitution pattern on the benzene ring and the presence of the glycine methyl ester moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C9H9Cl2NO2 |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(3,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3/t8-/m0/s1 |
InChI Key |
LKSNQOTUSKXUBR-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=C(C=C1)Cl)Cl)N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
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